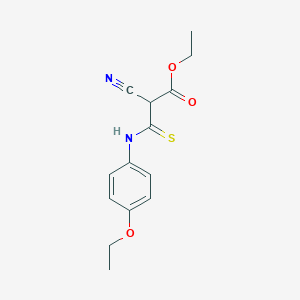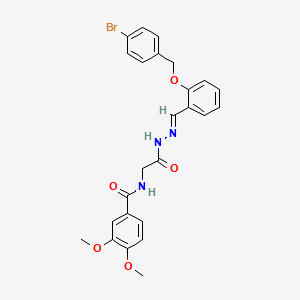
(4-Chlorophenyl)methyl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (4-Chlorophenyl)methyl 2-chloroacetate typically involves the esterification of 4-chlorobenzyl alcohol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
(4-Chlorophenyl)methyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetates.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)methyl 2-chloroacetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methyl 2-chloroacetate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function . This property is particularly useful in research focused on enzyme inhibition and protein modification .
Comparación Con Compuestos Similares
Similar compounds to (4-Chlorophenyl)methyl 2-chloroacetate include:
(4-Bromophenyl)methyl 2-chloroacetate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(4-Methylphenyl)methyl 2-chloroacetate: Contains a methyl group instead of chlorine, affecting its chemical properties and uses.
(4-Nitrophenyl)methyl 2-chloroacetate: The presence of a nitro group introduces different electronic effects and reactivity.
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical behavior and applications.
Propiedades
Número CAS |
55704-51-3 |
|---|---|
Fórmula molecular |
C9H8Cl2O2 |
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-9(12)13-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
Clave InChI |
OPNRROQNLHEHOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)

![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)

![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)



![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)

